Cas no 151867-81-1 (2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-)

2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- structure
151867-81-1 structure
Nome del prodotto:2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
Numero CAS:151867-81-1
MF:C35H38N2O5
MW:566.686629772186
CID:147328
PubChem ID:72404

2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
    • (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl )benzyl]-1,3-diazepan-2-one
    • 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis...
    • 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-, (4alpha,5alpha,6beta,7beta)-
    • Dmp 323
    • Dmp-323
    • (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
    • UNII-KXN3869XB2
    • SCHEMBL2770886
    • 1met
    • 1meu
    • dmp323
    • [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHEN YLMETHYL)]-2H-1,3-DIAZEPINONE
    • AKOS040745751
    • XM323
    • 1mes
    • [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHENYLMETHYL)]-2H-1,3-DIAZEPINONE
    • DTXSID40164892
    • 151867-81-1
    • DMP323(INHIBITOR OF DUPONT MERCK)
    • (4R-(4A,5A,6B,7B))-HEXAHYDRO-5,6-DIHYDROXY-1,3-BIS((4-(HYDROXYMETHYL)PHENYL)METHYL)-4,7-BIS(PHENYLMETHYL)-2H-1,3-DIAZEPIN-2-ONE
    • CHEMBL21145
    • [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHEN
    • 2H-1,3-DIAZEPIN-2-ONE, HEXAHYDRO-5,6-DIHYDROXY-1,3-BIS((4-(HYDROXYMETHYL)PHENYL)METHYL)-4,7-BIS(PHENYLMETHYL)-, (4R-(4.ALPHA.,5.ALPHA.,6.BETA.,7.BETA.))-
    • CHEBI:42082
    • (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one
    • JCR-424
    • BDBM150
    • XM-323
    • (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis({[4-(hydroxymethyl)phenyl]methyl})-1,3-diazepan-2-one
    • XCVGQMUMMDXKCY-WZJLIZBTSA-N
    • (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis(4-(hydroxymethyl)benzyl)-1,3-diazepan-2-one
    • [4R-(4.alpha.,5.alpha.,6.beta.,7.beta.)]-Hexahydro-5,6-dihydroxy-1,3-bis[(4-hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one
    • (4S,5R,6R,7S)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one
    • YLMETHYL)]-2H-1,3-DIAZEPINONE
    • KXN3869XB2
    • Q27120453
    • 1qbs
    • JCR 424
    • Inchi: InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1
    • Chiave InChI: XCVGQMUMMDXKCY-WZJLIZBTSA-N
    • Sorrisi: OCC1C=CC(CN2C(=O)N(CC3C=CC(CO)=CC=3)[C@H](CC3C=CC=CC=3)[C@H](O)[C@@H](O)[C@H]2CC2C=CC=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 566.278
  • Massa monoisotopica: 566.278
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 10
  • Complessità: 735
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 105A^2

Proprietà sperimentali

  • Densità: 1.294
  • Punto di ebollizione: 798.6°Cat760mmHg
  • Punto di infiammabilità: 436.8°C
  • Indice di rifrazione: 1.667
  • PSA: 104.47000
  • LogP: 3.92920
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司